3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that features a benzothiazole ring, a chromenone core, and a chlorobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Etherification: The final step involves the etherification of the chromenone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the chromenone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl ether group.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and chromenone moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-4-chloroaniline
- 1,3-benzothiazol-2-yl 4-chlorobenzyl sulfide
- 3-(1,3-benzothiazol-2-yl)aniline
Uniqueness
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one is unique due to the combination of its benzothiazole and chromenone structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C23H14ClNO3S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO3S/c24-16-8-5-14(6-9-16)13-27-17-10-7-15-11-18(23(26)28-20(15)12-17)22-25-19-3-1-2-4-21(19)29-22/h1-12H,13H2 |
InChI Key |
XBRXEBSKMCOYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC=C(C=C5)Cl)OC3=O |
Origin of Product |
United States |
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